4-Bromo-3-(hydroxymethyl)phenol

Quality Control Identity Verification Regioisomer Discrimination

Sourcing the incorrect regioisomer (e.g., CAS 2737-19-1) for crisaborole synthesis leads to batch failure and costly re-validation. This compound is the validated precursor and Crisaborole Impurity 12 reference material. • Melting point 142°C enables immediate QC discrimination from the 103-104°C positional isomer. • 4-position aryl bromide supports Suzuki, Heck, and Sonogashira couplings; free hydroxyl and hydroxymethyl groups enable orthogonal derivatization. • Supplied at ≥97% purity; requires 4°C storage under nitrogen for long-term stability.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 2737-20-4
Cat. No. B1288526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(hydroxymethyl)phenol
CAS2737-20-4
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)CO)Br
InChIInChI=1S/C7H7BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2
InChIKeyAEMFITZCDVUFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(hydroxymethyl)phenol: Key Intermediate


4-Bromo-3-(hydroxymethyl)phenol (CAS 2737-20-4) is a brominated phenol derivative with the molecular formula C₇H₇BrO₂ and a molecular weight of 203.03 g/mol, characterized by a bromine atom at the 4-position and a hydroxymethyl group at the 3-position on the phenol ring . Its dual functionality—an aryl bromide suitable for cross-coupling reactions and hydroxyl/hydroxymethyl groups amenable to further derivatization—positions this compound as a versatile intermediate in pharmaceutical synthesis, most notably as a critical precursor in the production of the PDE4 inhibitor crisaborole . The compound is typically supplied at ≥97% purity as a solid with a melting point of 142°C and requires storage at 4°C under inert nitrogen atmosphere to maintain stability .

1
Crisaborole intermediate synthesis
2
Cross-coupling reactions (Suzuki, Heck, Sonogashira) via aryl bromide
3
Orthogonal functionalization via hydroxymethyl and phenolic hydroxyl
4
Regioisomer identity distinguishable by QC check (melting point)

4-Bromo-3-(hydroxymethyl)phenol: Why Substitutes Fail


Attempting to substitute 4-bromo-3-(hydroxymethyl)phenol with closely related brominated hydroxybenzyl alcohol isomers—such as 4-bromo-3-hydroxybenzyl alcohol (CAS 2737-19-1) or other hydroxymethylphenol regioisomers—introduces significant risk of synthetic failure or regulatory non-compliance. The regiospecific placement of the bromine atom relative to the hydroxymethyl and hydroxyl groups dictates the compound‘s reactivity profile in cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, as well as its downstream incorporation into target molecular architectures [1]. For applications such as crisaborole intermediate manufacturing, use of an incorrect regioisomer would yield a structurally distinct impurity rather than the intended API precursor, necessitating costly re-validation of synthetic routes and impurity profiling . Furthermore, physicochemical property divergence—including a melting point differential of approximately 38–39°C between CAS 2737-20-4 and its closest positional isomer CAS 2737-19-1—provides a practical quality control discriminator for verifying correct compound identity upon receipt .

!
Regioisomer substitution may alter cross-coupling reactivity and product structure.
!
Incorrect isomer leads to uncontrolled impurity, requiring re-validation of synthetic route.
!
Divergent physicochemical properties (e.g., melting point) serve as QC discriminator; ordering by CAS alone risks mismatch.

4-Bromo-3-(hydroxymethyl)phenol: Differentiation Evidence


Melting Point Differentiation

The melting point of 4-bromo-3-(hydroxymethyl)phenol (CAS 2737-20-4) is reported as 142°C, whereas its closest positional isomer, 4-bromo-3-hydroxybenzyl alcohol (CAS 2737-19-1, also known as 2-bromo-5-(hydroxymethyl)phenol), exhibits a melting point of 103–104°C . This 38–39°C differential provides a robust, instrumentally accessible parameter for confirming compound identity and distinguishing between these structurally similar regioisomers upon material receipt.

Melting Point Delta
Reported
Δ 38–39°C
Supports regioisomer identity verification at receipt.
Melting point determination is a rapid QC step.
Quality Control Identity Verification Regioisomer Discrimination

Boiling Point Comparison

4-Bromo-3-(hydroxymethyl)phenol (CAS 2737-20-4) exhibits a boiling point of 341.2 ± 27.0°C at 760 mmHg, while its positional isomer 4-bromo-3-hydroxybenzyl alcohol (CAS 2737-19-1) has a significantly lower boiling point of 310.0 ± 27.0°C under identical pressure conditions [1]. The approximately 31°C higher boiling point of the target compound reflects its distinct intermolecular interaction profile arising from the specific 4-bromo-3-hydroxymethyl substitution pattern.

Boiling Point Comparison
Head-to-head
341.2°C
vs
310.0°C
Thermal processing parameters are not directly transferable.
Distillation and high-temperature protocols require re-optimization.
Thermal Stability Processing Conditions Purification

Synthetic Route Exclusivity

4-Bromo-3-(hydroxymethyl)phenol (CAS 2737-20-4) is explicitly designated as a key intermediate in the synthesis of crisaborole, a boron-based PDE4 inhibitor approved for the topical treatment of atopic dermatitis . The compound serves as a direct precursor for introducing the 4-bromo-3-(hydroxymethyl)phenol moiety into the final crisaborole structure; substitution with any other hydroxymethylphenol regioisomer would yield a structurally distinct product rather than the intended API .

Synthetic Route Role
Reported
Crisaborole intermediate; impurity reference standard.
Only CAS 2737-20-4 meets required precursor specification.
Substitution introduces uncontrolled impurity in API synthesis.
Pharmaceutical Synthesis API Intermediate Process Chemistry

Storage and Handling Requirements

According to vendor technical specifications, 4-bromo-3-(hydroxymethyl)phenol requires storage at 4°C under inert nitrogen atmosphere to preserve chemical integrity, in contrast to its positional isomer CAS 2737-19-1 which is specified for ambient temperature storage . This differential storage requirement indicates distinct oxidative or moisture sensitivity profiles between the regioisomers and must inform procurement planning regarding cold-chain logistics and inert atmosphere handling capabilities.

Storage Requirement
Specification review
4°C under N₂ vs ambient storage
Procurement must include cold-chain logistics.
Ambient storage may lead to accelerated degradation.
Stability Procurement Planning Inventory Management

4-Bromo-3-(hydroxymethyl)phenol: Application Scenarios


Crisaborole Intermediate Sourcing

This compound is validated as a direct intermediate in the manufacturing pathway for crisaborole, the PDE4 inhibitor indicated for mild-to-moderate atopic dermatitis . Pharmaceutical process chemistry teams, CROs, and analytical laboratories engaged in crisaborole development or quality control should source this compound as both a synthetic building block and as Crisaborole Impurity 12 reference material for method validation and batch release testing . The compound’s melting point (142°C) serves as a rapid identity verification checkpoint upon material receipt to distinguish it from the lower-melting (103–104°C) positional isomer [1].

Cross-Coupling Library Synthesis

The aryl bromide moiety at the 4-position enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkenyl, or alkynyl substituents . The concurrent presence of free hydroxyl and hydroxymethyl groups provides orthogonal functionalization handles for esterification, etherification, or oxidation, making this compound a strategic building block for constructing compound libraries around the 3-hydroxymethyl-4-substituted phenol pharmacophore . Laboratories requiring reproducible thermal processing should note the compound’s boiling point of 341.2°C and implement appropriate temperature controls distinct from those used for lower-boiling positional isomers [1].

Quality Control Inspection

Given the commercial availability of the positional isomer CAS 2737-19-1 (4-bromo-3-hydroxybenzyl alcohol) from multiple vendors, QC laboratories should implement melting point verification as a routine receiving inspection step. The 38–39°C melting point differential between CAS 2737-20-4 (142°C) and CAS 2737-19-1 (103–104°C) provides an immediate, instrumentally accessible discriminator that can be performed prior to releasing material for synthesis . Additionally, inventory managers must verify that receiving and storage facilities can accommodate the compound’s requirement for 4°C storage under nitrogen atmosphere, which differs from the ambient storage conditions specified for the positional isomer .

Thermal Process Optimization

Process chemists developing purification protocols involving distillation or high-temperature reactions must account for the compound’s boiling point of 341.2 ± 27.0°C at 760 mmHg . This value differs substantially from the ~310.0°C boiling point of the closely related positional isomer CAS 2737-19-1 , confirming that thermal processing parameters cannot be directly transferred between these compounds. Literature-derived thermal conditions developed for the alternative isomer will require re-optimization when working with CAS 2737-20-4, and vice versa.

Application
Selection Property
Validation Focus
Crisaborole intermediate & impurity reference sourcing
Specified regioisomer (CAS 2737-20-4)
Identity by melting point; purity profiling
Cross-coupling library synthesis
Aryl bromide reactivity; orthogonal functional handles
Reactivity in Suzuki, Heck, Sonogashira; functional group tolerance
Material receipt QC inspection
Melting point as regioisomer discriminator
Rapid melting point check against isomer
Thermal process development
Boiling point distinct from positional isomers
Re-optimize distillation and drying protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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